molecular formula C12H20O3 B15164194 Ethyl 3-oxocyclononane-1-carboxylate CAS No. 192524-32-6

Ethyl 3-oxocyclononane-1-carboxylate

Cat. No.: B15164194
CAS No.: 192524-32-6
M. Wt: 212.28 g/mol
InChI Key: AASVSTZJTSOBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxocyclononane-1-carboxylate is a cyclic β-ketoester compound offered exclusively for research and development purposes. This chemical serves as a versatile building block in organic synthesis, particularly valuable for constructing complex molecular architectures containing nine-membered carbocyclic rings. Its molecular structure features a reactive 1,3-dicarbonyl system, which allows it to participate in a variety of condensation and cyclization reactions. Researchers can utilize this compound as a key precursor in the synthesis of more complex natural product analogs, pharmaceuticals, and functional materials. The keto and ester functional groups provide handles for further chemical modification, enabling ring expansion reactions, decarboxylation pathways, and serving as a scaffold for the introduction of diverse substituents. Its properties are of significant interest in methodological studies focused on the challenging synthesis and functionalization of medium-sized rings, an area of active development in synthetic chemistry. This product is intended for use in a controlled laboratory environment by qualified professionals. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and adhere to all local safety guidelines before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

192524-32-6

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 3-oxocyclononane-1-carboxylate

InChI

InChI=1S/C12H20O3/c1-2-15-12(14)10-7-5-3-4-6-8-11(13)9-10/h10H,2-9H2,1H3

InChI Key

AASVSTZJTSOBRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCCCC(=O)C1

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for Ethyl 3 Oxocyclononane 1 Carboxylate and Analogous Structures

Intramolecular Ring-Forming Reactions

Intramolecular strategies provide a powerful approach to the synthesis of cyclic compounds by forming a bond between two atoms within the same molecule. These methods can circumvent the challenges of intermolecular reactions, particularly at high dilution, to favor the formation of the desired ring structure.

The intramolecular alkylation of β-keto esters is a classic and effective method for constructing cyclic ketones. This approach involves the cyclization of a linear precursor containing a β-keto ester moiety and a suitable leaving group at the terminus of the chain.

A significant refinement in the intramolecular alkylation of β-keto esters involves the use of dianionic intermediates. researchgate.netresearchgate.net The generation of a dianion from a β-keto ester, typically using a combination of bases like sodium hydride (NaH) and a strong organolithium reagent (e.g., n-butyllithium), allows for specific alkylation at the γ-carbon. researchgate.net The initial, more acidic α-proton is removed first, followed by the less acidic γ-proton.

This methodology has been successfully applied to the synthesis of macrocyclic β-keto lactones from ω-halo-β-keto ester precursors. researchgate.netcdnsciencepub.com The process involves the intramolecular alkylation of the dianion, where the γ-carbanion attacks the carbon bearing the halide. cdnsciencepub.com However, the formation of small and medium rings, such as a nine-membered ring, can be complicated by competing elimination reactions. researchgate.netcdnsciencepub.com Despite these challenges, the use of dianions offers distinct advantages, including conformational control of the side-chain and acceleration of the intramolecular reaction, which can reduce the need for high-dilution conditions. researchgate.net

The general scheme for this cyclization is as follows:

Formation of the β-keto ester monoanion using a base like NaH.

Formation of the dianion by removing a γ-proton with a stronger base like n-butyllithium.

Intramolecular nucleophilic attack by the γ-carbanion on the terminal electrophilic carbon, displacing a leaving group (e.g., a halide) to form the cyclic β-keto ester.

Precursor TypeBase SystemRing SizeOutcome/YieldReference
ω-halo-β-keto esterNaH / n-BuLiMedium to LargeModest yields; complicated by elimination researchgate.netcdnsciencepub.com
α,ω-dihalide & β-keto esterNaH / n-BuLi7- or 8-memberedCyclization of monoalkylated product researchgate.net

Halogen-mediated reactions provide an alternative pathway for the ring closure of β-keto ester precursors. This can involve the synthesis of an ω-halogenated precursor, which then undergoes intramolecular alkylation as described previously. researchgate.netcdnsciencepub.com The preparation of such ω-halogenated ketones and esters can be achieved through various synthetic routes. researchgate.net

Another approach involves the electrophilic halogenation of the β-keto ester itself to activate it for cyclization. For instance, asymmetric α-chlorination of cyclic β-keto esters can be achieved with high enantioselectivity using Cinchona alkaloid-based catalysts, demonstrating precise control over stereochemistry during halogen introduction. acs.org While this example pertains to existing cyclic systems, the principle of halogen activation is broadly applicable. In the context of forming a nine-membered ring, a suitable acyclic precursor could be designed to undergo a halogen-induced cyclization. For example, reactions employing electrophilic halogen sources like N-halosuccinimides (NXS) can induce haloacyloxylation of alkynes, which is a method used for preparing β-haloenol esters and could be adapted for intramolecular processes. mdpi.com

Research by Yoshimi et al. has shown that photoinduced electron transfer (PET) promoted decarboxylation of α-(ω-carboxyalkyl) β-keto esters can lead to radical ring expansion and cyclization. acs.org This modern approach avoids harsh reagents and can be used to form bicyclic systems, highlighting the versatility of modifying β-keto ester precursors for ring formation under mild, environmentally friendly conditions. acs.org

The Dieckmann condensation, an intramolecular variant of the Claisen condensation, is a cornerstone for the synthesis of cyclic β-keto esters. uomustansiriyah.edu.iqlibretexts.orgpressbooks.pub This reaction involves the base-catalyzed intramolecular cyclization of a diester to form a five- or six-membered ring, which are energetically favored. libretexts.orgpressbooks.pub The mechanism proceeds through the formation of an ester enolate, which then attacks the carbonyl group of the second ester within the same molecule, followed by the elimination of an alkoxide leaving group. libretexts.org

While highly effective for synthesizing five- and six-membered rings, the application of the Dieckmann condensation to form medium-sized rings like the nine-membered ethyl 3-oxocyclononane-1-carboxylate is challenging. The conformational strain and entropic factors associated with forming 8- to 11-membered rings typically lead to low yields in direct cyclization methods. Competing intermolecular reactions often dominate unless the reaction is performed under high-dilution conditions, which can be impractical on a large scale. rsc.org Despite these difficulties, the Dieckmann cyclization remains a fundamental strategy, and modifications or alternative catalytic systems are continually explored to extend its utility to the synthesis of larger rings. researchgate.net

ReactionPrecursorProduct Ring SizeKey FeaturesReference
Dieckmann Condensation1,6-Diester5-memberedHigh yield, energetically favored pressbooks.pub
Dieckmann Condensation1,7-Diester6-memberedHigh yield, energetically favored pressbooks.pub
Dieckmann Condensation1,11-Diester9-memberedLow yield, requires high dilution rsc.org

Intramolecular Alkylation of β-Keto Ester Precursors.

Ring Expansion Strategies

Ring expansion reactions offer a powerful and often more efficient alternative to direct cyclization for the synthesis of medium-sized rings. mdpi.comnih.gov These strategies involve the formation of a smaller, more readily accessible ring, which is then enlarged to the desired medium-sized carbocycle. This approach circumvents the unfavorable transannular interactions and conformational constraints that plague direct cyclization methods for medium rings. mdpi.com

Various rearrangement and cycloaddition reactions, such as the Tiffeneau–Demjanov rearrangement, have been employed for this purpose. nih.govmdpi.com Modern methodologies also leverage radical reactions and transition-metal catalysis to achieve ring expansion under mild conditions. nih.govnih.gov For instance, rhodium-catalyzed ring expansion of α-diazo β-ketoesters with cyclic acetals has been shown to produce functionalized nine-membered rings in high yields. nih.govmdpi.com

Controlling stereochemistry during the synthesis of complex cyclic molecules is of paramount importance. Stereoselective ring expansion reactions provide a means to construct medium-sized rings with defined stereocenters, often by transferring the stereochemical information from the starting smaller ring to the larger product. nih.govmdpi.com

One notable example is the Tiffeneau–Demjanov-type ring enlargement, which can be used for the stereoselective construction of seven-membered rings, and the principles can be extended to larger systems. nih.gov Research has demonstrated that these reactions can create all-carbon quaternary centers with high stereocontrol. nih.gov Diversity-oriented synthesis approaches, inspired by biosynthetic pathways, have also been developed for constructing benzannulated medium rings. mdpi.com These methods often involve an initial oxidative dearomatization of a phenol (B47542) to create a polycyclic intermediate, which then undergoes an aromatization-driven ring expansion to yield the medium-sized ring scaffold. nih.gov

The development of these strategies is crucial for enhancing small-molecule libraries for drug discovery, as medium-sized rings offer unique three-dimensional structures that can interact with challenging biological targets. mdpi.com

Ring Expansion MethodPrecursorProduct Ring SizeYield (%)Key FeaturesReference
Rhodium-catalyzedα-diazo β-ketoester & 1,3,5-trioxane9-membered85One-pot synthesis nih.govmdpi.com
Free Radical (Bu₃SnH, AIBN)1,3-diketone derivative9-membered68-72Radical-promoted expansion nih.gov
Tiffeneau–Demjanov type4-phenylcyclohexanone7-membered95Stereoselective, creates quaternary center nih.gov
Oxidative DearomatizationPhenol derivativeBenzannulated medium rings-Biomimetic, diversity-oriented mdpi.comnih.gov

Oxidative Dearomatization Ring Expansion (ODRE) Principles

Oxidative dearomatization ring expansion (ODRE) has emerged as a potent, biomimetic strategy for the synthesis of benzannulated medium-sized rings. nih.govrsc.org This approach is conceptually driven by the thermodynamic benefit of regaining aromaticity. rsc.org The process is initiated by the oxidative dearomatization of phenolic substrates, which generates polycyclic cyclohexadienone intermediates. nih.govrsc.org These intermediates then undergo a ring-expansion step, driven by aromatization, to yield a variety of medium-sized ring scaffolds that are found in natural products. nih.govrsc.org

A key advantage of this methodology is its ability to transform readily available phenolic compounds into complex, medium-ring structures. For instance, Tan and co-workers have developed a diversity-oriented synthesis of benzannulated medium-sized rings utilizing this principle. rsc.org Their work demonstrates that the initial oxidative dearomatization of phenols leads to the formation of polycyclic cyclohexadienone intermediates, which are primed for the subsequent aromatization-driven ring expansion. rsc.org This tandem reaction sequence provides a direct route to benzannulated medium-ring lactams from simpler bicyclic precursors. chemaxon.com The reaction is tolerant of a diverse range of aryl substrates, including haloarenes and aryl ethers. chemaxon.com

The feasibility of employing oxidative dearomatization to construct complex polycyclic frameworks has been demonstrated in the synthesis of the pentacyclic core of ryanodol. nih.gov In this context, treatment of a phenolic precursor with phenyliodine(III) diacetate (PIDA) resulted in a clean ortho-oxidative dearomatization, successfully forming the complete pentacyclic ryanoid carbon skeleton. nih.gov This highlights the power of ODRE in advanced synthetic applications.

ODRE Principle Description Key Feature
Initiation Oxidative dearomatization of a phenolic substrate.Formation of a polycyclic cyclohexadienone intermediate.
Driving Force Aromatization of the cyclohexadienone intermediate.Energetically favorable regain of aromatic stability.
Outcome Ring expansion to form a medium-sized ring.Efficient construction of complex cyclic systems.

Electrochemistry-Driven Ring Expansions

Electrochemical methods offer a unique and powerful approach to drive ring expansion reactions, providing an alternative to traditional chemical reagents. A notable example is the electrochemical synthesis of medium-sized lactams from readily available benzocyclic ketones and amides. chinesechemsoc.orgmdpi.com This method is particularly attractive due to its mild, external oxidant-free conditions. mdpi.com

The reaction proceeds through an amidyl radical migration-induced carbon-carbon bond cleavage. chinesechemsoc.orgmdpi.com This electrochemical dehydrogenative ring expansion allows for the synthesis of a range of highly functionalized eight- to eleven-membered lactams in high yields and efficiencies. chinesechemsoc.org A significant advantage of this protocol is its excellent tolerance for various electronic substituents on both the benzocyclic ketone and aniline (B41778) moieties. chinesechemsoc.org

The practicality of this electrochemical approach is further underscored by its scalability, with successful gram-scale synthesis of a nine-membered lactam being reported. chinesechemsoc.org This highlights the potential for this methodology in practical applications. The mechanism involves a remote amidyl radical migration that induces the C-C bond cleavage, followed by a single-electron oxidation. mdpi.com

Parameter Description
Reactants Benzocyclic ketones and amides
Reaction Type Electrochemical dehydrogenative ring expansion
Key Intermediate Amidyl radical
Mechanism Amidyl radical migration-induced C-C bond cleavage
Products Eight- to eleven-membered lactams
Advantages High yields, excellent functional group tolerance, scalable

Intermolecular Cycloaddition Approaches

Intermolecular cycloaddition reactions represent a powerful strategy for the construction of cyclic systems, including nine-membered rings. These methods involve the coming together of two or more separate molecules to form a ring, often with high levels of stereocontrol.

Transition Metal-Catalyzed Cycloadditions (e.g., Palladium Catalysis)

Transition metal catalysis has revolutionized the field of cycloaddition chemistry, enabling the formation of otherwise challenging ring sizes. nih.govpku.edu.cn Palladium-catalyzed cycloadditions, in particular, have been effectively employed in the synthesis of nine-membered carbocycles. nih.gov

One notable example is the palladium-catalyzed [4+4+1]-cycloaddition of vinylallenes for the one-step synthesis of C2v-symmetric nine-membered carbocycles. nih.gov The proposed mechanism involves the initial formation of a five-membered palladacycle, which then incorporates another molecule of the vinylallene. nih.gov Another significant application of palladium catalysis was reported by Corey and coworkers in the synthesis of antheliolide A, which features a complex pentacyclic framework containing a nine-membered ring. The construction of the challenging 5,4,9-tricyclic system was achieved via an intramolecular palladium-catalyzed cycloaddition. nih.gov

Higher-Order Cycloadditions for Nine-Membered Ring Synthesis (e.g., [5+4], [6+4])

Higher-order cycloadditions, which involve more than six π-electrons, are a sophisticated class of reactions for the synthesis of medium-sized and larger rings. mdpi.comacs.org These reactions, such as [5+4] and [6+4] cycloadditions, provide direct routes to nine-membered and ten-membered rings, respectively. nih.gov

The development of catalytic and asymmetric versions of these reactions has been a major focus. acs.org For instance, organocatalysis has enabled the realization of asymmetric [8+2]-, [6+4]-, and [10+4]-cycloadditions. acs.org A recent breakthrough in this area is the organocatalytic asymmetric formal [4+5] cycloaddition of 3-alkynyl-2-indolylmethanols with 2-indolylethanols, which allows for the atroposelective construction of axially chiral alkenylindole-fused nine-membered rings in high enantioselectivities. nih.gov

Despite their power, higher-order cycloadditions can face challenges with periselectivity, as tetraenes can react through various modes (8π, 6π, 4π, or 2π). acs.org

Cycloaddition Type Description Example
[4+4+1] Palladium-catalyzed carbonylation of vinylallenes.Synthesis of C2v-symmetric nine-membered carbocycles. nih.gov
Intramolecular Cycloaddition Palladium-catalyzed formation of a 5,4,9-tricycle.Synthesis of antheliolide A. nih.gov
[5+4] Formal cycloaddition of 3-alkynyl-2-indolylmethanols with 2-indolylethanols.Atroposelective synthesis of axially chiral alkenylindole-fused nine-membered rings. nih.gov
[6+4] Organocatalytic asymmetric cycloaddition.Synthesis of ten-membered rings. acs.org

Other Enabling Synthetic Transformations for Medium-Sized Rings

Beyond the aforementioned methodologies, other synthetic transformations have proven invaluable in the construction of medium-sized rings. These methods often rely on unique reactivity patterns to overcome the inherent challenges of forming nine-membered rings.

Grob Fragmentation in Nine-Membered Ring Construction

The Grob fragmentation is a classic yet powerful reaction for the synthesis of nine-membered carbocycles. nih.govwikipedia.org This heterolytic fragmentation involves the cleavage of a molecule into three fragments. wikipedia.orgwpmucdn.com The thermodynamic driving force of this irreversible reaction makes it a potent tool for compensating for the high ring strain associated with the formation of nine-membered rings. nih.gov

Typically, 1,3-diols incorporated into fused 5,6-bicyclic ring systems are employed as substrates for Grob fragmentation in the synthesis of complex natural products containing a nine-membered carbocycle. nih.gov The rigid bicyclic framework ensures that the bond being broken and the leaving group are held in an anti-periplanar alignment, which is crucial for a concerted and highly stereospecific fragmentation. nih.govlibretexts.org This stereochemical control allows for the predictable formation of the product's configuration. nih.gov

The Grob fragmentation can proceed through either a concerted or a stepwise mechanism, with the concerted pathway generally being preferred. wpmucdn.com The choice of the leaving group is critical as it influences the thermodynamic driving force of this irreversible reaction. nih.gov

Aspect of Grob Fragmentation Description
Reaction Type Heterolytic fragmentation
Substrates Typically 1,3-diols in fused bicyclic systems
Key Requirement Anti-periplanar alignment of the fragmenting bond and the leaving group
Driving Force Thermodynamic favorability of the fragmentation
Application Synthesis of nine-membered carbocycles in complex natural products

Iii. Conformational Landscape and Stereochemical Control in Cyclononane Keto Esters

Theoretical and Computational Analyses of Cyclononane (B1620106) Conformations

Theoretical and computational methods are indispensable tools for navigating the intricate potential energy surface of medium-sized rings like cyclononane. researchgate.net These approaches provide insights into the relative stabilities of various conformers and the energy barriers separating them.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been employed to comprehensively investigate the multidimensional potential energy hypersurface (PEHS) of the cyclononane molecule. researchgate.net Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT functionals like B3LYP are used to locate stationary points (minima and transition states) on the energy surface. researchgate.netmdpi.com

For the parent cyclononane, these calculations have identified several low-energy conformations. A comprehensive search on the PEHS revealed that the conformational space is described by a complex interplay of multiple stable forms. researchgate.net For instance, RB3LYP/aug-cc-pVTZ//RB3LYP/6-31G(d) level calculations suggest a mixture of twist boat-chair (TBC) and twist chair-boat (TCB) conformations are the most preferred forms. researchgate.net The presence of substituents, as in Ethyl 3-oxocyclononane-1-carboxylate, would further influence the relative energies of these conformers, with the bulky ethyl carboxylate group likely preferring a pseudo-equatorial position to minimize steric hindrance.

Table 1: Calculated Relative Energies of Key Cyclononane Conformers Note: This table is based on data for the parent cyclononane ring and serves as an illustrative example. The presence of substituents on this compound would alter these relative energies.

ConformerPoint GroupRelative Energy (kcal/mol) - AM1 umn.eduRelative Energy (kcal/mol) - MM2 umn.edu
Twist Chair-Boat (TBC)D₃0.000.00
Twist Chair-Twist Chair (TCTC)C₂2.202.20
Skewed Chair-Chair (SCC)C₁5.705.70
Skewed Boat-Boat (SBB)C₁10.4010.40

Molecular mechanics (MM) simulations offer a computationally less expensive alternative for exploring the conformational space of large and flexible molecules. mdpi.com Force fields like MM2 and MM3 have been successfully applied to study cycloalkanes. nih.govumn.edu Techniques such as the Random Incremental Pulse Search (RIPS) method have been used to probe the conformational energy surface of cyclononane, successfully locating previously known structures and even identifying new low-energy conformers. umn.edu

These simulations confirm that the global minimum for cyclononane is the D₃ symmetrical twist chair-boat (TBC) form. umn.edu A key advantage of molecular mechanics is its ability to rapidly screen a vast number of potential structures, providing starting geometries that can then be refined using higher-level quantum chemical methods. researchgate.net For this compound, MM simulations can predict the preferred orientations of the keto and ester groups to avoid unfavorable transannular interactions.

Computational studies have identified a set of key low-energy conformers for the cyclononane ring. The twist boat-chair (TBC) is consistently found to be the global minimum. umn.edu Another significant low-energy structure, lying only about 2.2 kcal/mol above the TBC, is the twist chair-twist chair (TCTC). umn.edu

The interconversion between these conformers involves passing through specific transition states, and the energy barriers for these processes determine the dynamic behavior of the molecule. For instance, the interconversion between enantiomeric forms of a conformer or between different conformers can be mapped out, providing a detailed picture of the molecule's flexibility. researchgate.net The presence of the sp²-hybridized carbonyl carbon in this compound introduces regions of planarity, which alters the barriers to interconversion compared to the parent cycloalkane.

Spectroscopic Elucidation of Conformational Dynamics

Spectroscopic techniques provide experimental validation for the theoretical models of conformational behavior. They allow for the direct observation of conformational equilibria and the measurement of the rates of interconversion. nih.govnih.gov

Variable-temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic conformational processes in solution. nih.govnih.gov For flexible molecules like cyclononane derivatives, NMR spectra at room temperature often show averaged signals due to rapid interconversion between conformers. As the temperature is lowered, this interconversion slows down on the NMR timescale, leading to decoalescence and the appearance of distinct signals for each populated conformer. nih.govmdpi.com

For cyclononane itself, ¹H and ¹³C VT-NMR studies have provided evidence for the conformational equilibrium and allowed for the estimation of the energy barriers between conformers. nih.gov In the case of this compound, VT-NMR would be expected to resolve signals for the major conformers, allowing for the determination of their relative populations and, consequently, their difference in Gibbs free energy. The chemical shifts of protons adjacent to the carbonyl and ester groups would be particularly sensitive to their conformational environment. nih.govrsc.org

Table 2: Hypothetical Variable-Temperature ¹H-NMR Data for a Key Proton in this compound Note: This table is illustrative and demonstrates the expected changes in an NMR spectrum as conformational exchange slows at lower temperatures.

Temperature (K)Appearance of Signal for Proton HαInferred Dynamic Process
300Sharp singletFast exchange between conformers A and B
250Broad singlet (Coalescence)Exchange rate is comparable to the NMR frequency difference
200Two distinct broad signalsSlow exchange, signals for conformers A and B begin to resolve
150Two sharp signalsVery slow exchange (frozen-out conformers)

X-ray crystallography provides unambiguous information about the conformation of a molecule in the solid state. nih.gov While this represents a single, static picture, it often corresponds to the lowest-energy conformer or a conformation trapped during crystallization. For medium-sized rings, crystal structures have been invaluable in confirming the predictions of computational studies. nih.govnih.gov

Influence of Ketone and Ester Functional Groups on Ring Puckering and Orientation

The ester functional group can exist in two primary planar conformations, defined by the dihedral angle around the C(O)-O bond: s-cis and s-trans. researchgate.net The s-cis conformation, where the alkyl group of the ester is on the same side of the C-O single bond as the carbonyl group, is generally the more stable arrangement. researchgate.net This preference is governed by a combination of factors, including dipole-dipole interactions and steric repulsion. researchgate.netmasterorganicchemistry.com

In the context of a flexible nine-membered ring, the ester's conformational preference can have a cascading effect on the entire macrocycle. The adoption of an s-cis or s-trans conformation by the ethyl carboxylate group will influence the orientation of adjacent ring atoms, thereby favoring certain puckered forms over others. Anomeric stabilization effects, involving the interaction of the non-carbonyl oxygen lone pair with the σ* orbital of the adjacent C-C bond, can also play a role, although this is more pronounced in rigid systems. imperial.ac.uk The compulsion for the ester to adopt its lowest energy state can guide the folding of the carbon chain to minimize other steric and torsional strains.

Table 1: Comparison of s-cis and s-trans Ester Conformations
Characteristics-cis Conformations-trans Conformation
Dihedral Angle (R-O-C=O) ~0°~180°
Relative Stability Generally more stableGenerally less stable (~2-3 kcal/mol higher in energy) masterorganicchemistry.com
Primary Influence Minimized dipole-dipole repulsion between C=O and O-R bonds researchgate.netIncreased steric repulsion between the carbonyl oxygen and the R group
Prevalence Dominant conformation for most acyclic estersEnforced in small and medium-sized lactones imperial.ac.uk

The carbonyl group possesses a significant magnetic anisotropy, meaning it generates a local magnetic field that is not uniform in all directions. researchgate.netarkat-usa.orgumich.edu This effect creates distinct shielding (upfield shift in NMR) and deshielding (downfield shift in NMR) zones in the space surrounding the C=O bond. Protons located in the conical region above and below the plane of the carbonyl group experience a shielding effect, while those in the plane of the carbonyl are deshielded. researchgate.netumich.edulibretexts.org

Table 2: Influence of Carbonyl Anisotropy on 1H NMR Chemical Shifts
Spatial Region Relative to C=O BondEffectImpact on Chemical Shift (ppm)
In-plane with carbonyl group ("deshielding zone") DeshieldingShift to higher ppm (downfield) arkat-usa.orglibretexts.org
Above/below the carbonyl plane ("shielding cone") ShieldingShift to lower ppm (upfield) researchgate.net

Diastereocontrol and Enantioselectivity in the Synthesis of Functionalized Cyclononanes

The synthesis of specific stereoisomers of functionalized cyclononanes requires precise control over the formation of new chiral centers. This is achieved through diastereoselective and enantioselective strategies that leverage the existing stereochemistry of the substrate or the use of chiral catalysts and auxiliaries.

Creating chiral cyclononane derivatives from achiral precursors necessitates the use of asymmetric synthesis. Various strategies have been developed for the enantioselective construction of cyclic compounds, which can be adapted for nine-membered rings. mdpi.comiupac.org These methods often involve the use of chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of a key bond-forming step.

One powerful approach is the use of chiral metal catalysts, such as those based on rhodium or iridium, in cycloaddition or C-H functionalization reactions to build the cyclic framework enantioselectively. mdpi.comnih.govnih.gov Another common strategy involves the use of chiral auxiliaries, which are temporarily attached to the substrate to direct a subsequent reaction, such as an alkylation or cyclization, before being removed. rsc.org Organocatalysis, using small chiral organic molecules to catalyze reactions, has also emerged as a potent tool for the asymmetric synthesis of complex cyclic systems, including those containing keto-ester functionalities. semanticscholar.org

Table 3: Overview of Asymmetric Synthetic Strategies for Chiral Cyclic Compounds
StrategyDescriptionKey Controlling ElementTypical Application
Chiral Metal Catalysis A chiral ligand coordinates to a metal center, creating a chiral environment that influences the transition state of the reaction. nih.govnih.govChiral ligand-metal complexCycloadditions, Hydrogenations, C-H Functionalization
Chiral Auxiliaries A chiral molecule is covalently bonded to the substrate to direct the stereochemistry of a nearby reaction. The auxiliary is later removed. rsc.orgSteric hindrance from the auxiliaryAlkylation, Aldol reactions, Cyclopropanation rsc.orgnih.gov
Organocatalysis A small, chiral organic molecule (e.g., a proline derivative) catalyzes the reaction, often via the formation of a transient chiral intermediate. semanticscholar.orgChiral catalystMichael additions, Aldol reactions, Aminations semanticscholar.org

Intramolecular alkylation is a key strategy for forming cyclic structures. When the precursor chain contains one or more stereocenters, the cyclization can lead to multiple diastereomers. Achieving high diastereoselectivity depends on controlling the conformation of the transition state during the ring-closing event.

In the formation of a cyclononane ring via intramolecular alkylation, the acyclic precursor must adopt a specific conformation to bring the nucleophilic and electrophilic centers into proximity. The relative energies of the various possible transition states determine the major diastereomeric product. Factors influencing this selection include:

A-strain (Allylic Strain): Minimizing steric interactions between substituents on the forming ring.

Torsional Strain: Avoiding eclipsed interactions along the bonds of the cyclizing chain.

Transannular Interactions: In the forming nine-membered ring, avoiding steric clashes between atoms across the ring is a critical factor that can dictate the facial selectivity of the ring closure. nih.gov

Computational studies and mechanistic investigations of analogous reactions show that the stability of the intermediate or transition state, which is heavily influenced by these steric and stereoelectronic factors, dictates the stereochemical outcome. researchgate.net For instance, in intramolecular Friedel-Crafts alkylations, the reaction proceeds through a transition state where the substituents arrange to minimize steric clash, leading to a single major diastereomer. nih.govresearchgate.net This principle of minimizing steric hindrance in the cyclization transition state is fundamental to achieving diastereoselectivity in the synthesis of substituted cyclononanes.

Table 4: Factors Governing Diastereoselectivity in Intramolecular Cyclizations
FactorDescriptionInfluence on Stereochemical Outcome
Transition State Conformation The three-dimensional arrangement of the molecule as the ring-closing bond is formed.The lowest energy transition state leads to the major product. Conformations that minimize steric and torsional strain are favored.
Existing Stereocenters Chiral centers already present in the acyclic precursor.Substituents on existing stereocenters direct the approach of the reacting centers through steric hindrance, favoring one diastereomer over another.
Reaction Conditions Solvent, temperature, and nature of the base or catalyst used.Can influence the equilibrium between different substrate conformations and the relative energies of the transition states.

Iv. Reaction Chemistry and Chemical Transformations of Ethyl 3 Oxocyclononane 1 Carboxylate Frameworks

Reactivity of the β-Keto Ester Functionality within the Nine-Membered Ring.

The β-keto ester moiety is the most reactive part of the molecule, influencing its chemical properties and serving as a handle for various synthetic manipulations.

Like other β-dicarbonyl compounds, ethyl 3-oxocyclononane-1-carboxylate exists as a mixture of keto and enol tautomers in a dynamic equilibrium. researchgate.netnih.gov The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the inherent strain of the nine-membered ring.

The keto tautomer is generally the more stable form for simple acyclic β-keto esters. However, in cyclic systems, the stability of the enol form can be significantly affected by ring strain. cdnsciencepub.com For medium-sized rings like the nine-membered cyclononane (B1620106) ring, the conformational flexibility can influence the stability of the endocyclic or exocyclic double bond of the enol form. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a six-membered pseudo-ring. This conjugation also contributes to the stability of the enol tautomer.

The presence of the enol tautomer is crucial for the reactivity of the α-carbon, as it allows for reactions such as halogenation and alkylation to occur under specific conditions. The enolate, formed by deprotonation of the α-carbon, is a key intermediate in many of these reactions.

Table 1: Factors Influencing Keto-Enol Equilibrium

FactorInfluence on EquilibriumRationale
Solvent Polarity Non-polar solvents favor the enol form, while polar solvents favor the keto form.The intramolecular hydrogen bond in the enol form is more stable in non-polar environments. Polar solvents can solvate the carbonyl groups of the keto form more effectively.
Temperature An increase in temperature generally shifts the equilibrium towards the keto form.The enol form is typically favored by enthalpy (due to hydrogen bonding and conjugation), while the keto form is favored by entropy.
Ring Strain The conformational preferences of the nine-membered ring can influence the geometry and stability of the enol's double bond.The introduction of an sp2-hybridized carbon in the enol form can alter the ring's preferred conformation.

The ketone carbonyl group in this compound is susceptible to nucleophilic attack. wikipedia.orgyoutube.com The electrophilicity of the carbonyl carbon is somewhat reduced by the electron-donating effect of the adjacent alkyl groups of the ring.

Common nucleophilic addition reactions include the reaction with organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). These reactions are expected to proceed via attack on the carbonyl carbon, followed by protonation during workup to yield tertiary alcohols. Due to the presence of the acidic α-proton, care must be taken to use an excess of the organometallic reagent or to employ a strong, non-nucleophilic base to first form the enolate if α-alkylation is to be avoided.

Another important class of nucleophilic additions involves hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents will reduce the ketone to a secondary alcohol. The stereochemical outcome of such reductions can be influenced by the conformation of the nine-membered ring.

The ethyl ester group of the molecule can undergo several characteristic transformations.

Transesterification: This reaction involves the exchange of the ethoxy group of the ester with another alkoxy group from an alcohol, typically under acidic or basic catalysis. This process is useful for modifying the properties of the molecule, for instance, by introducing a different alkyl group.

Reduction: The ester group is less reactive towards nucleophilic attack than the ketone. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the ester to a primary alcohol. rsc.org This reaction will also reduce the ketone to a secondary alcohol, resulting in a diol. Sodium borohydride (NaBH₄) is generally not strong enough to reduce the ester group, allowing for the selective reduction of the ketone. nih.govnih.gov

The α-carbon, situated between the ketone and ester carbonyls, is activated and can be readily deprotonated by a suitable base to form a resonance-stabilized enolate. This enolate is a powerful nucleophile and can participate in a variety of substitution reactions. chemistrysteps.com

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. youtube.com This is a fundamental carbon-carbon bond-forming reaction. The regioselectivity of deprotonation can be an issue if there are other enolizable protons, but in this specific molecule, the proton at the 1-position is significantly more acidic.

Halogenation: In the presence of a base and a halogen source (e.g., Br₂), the α-carbon can be halogenated. This reaction proceeds via the enolate intermediate.

Ring-Specific Reactions and Derivatizations of Cyclononane Keto Esters.

The nine-membered ring of this compound can also be chemically modified, offering pathways for structural diversification.

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation and transformation of rings.

Ring-Closing Metathesis (RCM): If two alkenyl chains are introduced into the cyclononane framework, for example, through α-alkylation, an intramolecular ring-closing metathesis reaction can be employed to construct a bicyclic system. acs.org The success of such a reaction depends on the length and positioning of the alkenyl tethers to favor the formation of a new, smaller ring. This strategy can lead to the synthesis of novel bicyclo[m.n.0]alkane frameworks.

Ring-Opening Metathesis (ROM): If the cyclononane ring contains a double bond (i.e., a cyclononene (B11951088) derivative), it can undergo ring-opening metathesis in the presence of a suitable olefin and a metathesis catalyst. rsc.orgresearchgate.net This reaction breaks open the nine-membered ring and can be used to generate linear polymers (in Ring-Opening Metathesis Polymerization, ROMP) or to introduce new functional groups at the ends of the newly formed acyclic chain. cdnsciencepub.comacs.org This provides a method for transforming the cyclic scaffold into a functionalized linear molecule.

Functional Group Interconversions on the Cyclononane Core.

The this compound scaffold provides multiple avenues for functional group interconversions, enabling the synthesis of a diverse array of derivatives. Key transformations include the reduction of the ketone, hydrolysis and subsequent modification of the ester, and reactions at the α-positions.

Reduction of the Ketone: The ketone at the C-3 position can be selectively reduced to a hydroxyl group, yielding ethyl 3-hydroxycyclononane-1-carboxylate. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and reaction conditions. Common reagents for this transformation include sodium borohydride (NaBH₄) for a general reduction, or more sterically demanding reagents to achieve diastereoselectivity.

Hydrolysis and Derivatization of the Ester: The ethyl ester can be hydrolyzed under either acidic or basic conditions to afford 3-oxocyclononane-1-carboxylic acid. This carboxylic acid serves as a versatile intermediate for the synthesis of amides, other esters, or can be subjected to decarboxylation under certain conditions. Basic hydrolysis, often referred to as saponification, typically proceeds to completion.

Decarboxylation: Following hydrolysis to the β-keto acid, heating can induce decarboxylation to yield cyclononanone. This reaction is a classic transformation of β-keto esters and provides a route to the parent ketone.

Alkylation: The presence of acidic protons at the C-2 and C-4 positions allows for alkylation reactions. By selecting the appropriate base and reaction conditions, alkyl groups can be introduced at these positions, further functionalizing the cyclononane ring.

Below is a table summarizing key functional group interconversions of the this compound framework.

Starting MaterialReagent(s) and ConditionsProduct(s)Transformation Type
This compound1. NaOH (aq), Heat2. H₃O⁺3-Oxocyclononane-1-carboxylic acidEster Hydrolysis
This compoundNaBH₄, EtOHEthyl 3-hydroxycyclononane-1-carboxylateKetone Reduction
3-Oxocyclononane-1-carboxylic acidHeatCyclononanone, CO₂Decarboxylation
This compound1. NaOEt, EtOH2. R-X (e.g., CH₃I)Ethyl 2-alkyl-3-oxocyclononane-1-carboxylateα-Alkylation

Chemoselectivity and Regioselectivity in Reactions of Polyfunctionalized Cyclononanes.

The presence of two distinct functional groups in this compound raises important considerations of chemoselectivity and regioselectivity in its reactions. The ability to selectively target one functional group in the presence of the other is crucial for the controlled synthesis of complex derivatives.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of this compound, a primary example is the selective reduction of the ketone in the presence of the ester. Mild reducing agents like sodium borohydride will typically reduce the ketone to an alcohol while leaving the less reactive ester group intact. Conversely, more powerful reducing agents such as lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester to hydroxyl groups.

Another instance of chemoselectivity is observed in the hydrolysis of the ester. Under basic conditions (saponification), the ester is readily hydrolyzed, while the ketone remains unaffected.

Regioselectivity:

Regioselectivity is the preference for a reaction to occur at one position over another. For this compound, this is most relevant in reactions involving the formation of an enolate ion. The molecule has two sets of α-protons, at C-2 (between the ketone and the ester) and at C-4 (adjacent to the ketone).

The protons at C-2 are generally more acidic due to the electron-withdrawing effects of both the ketone and the ester carbonyl groups. Therefore, under thermodynamic control (e.g., using a weaker base like sodium ethoxide), the enolate will predominantly form at the C-2 position, leading to subsequent alkylation at this site. To achieve alkylation at the C-4 position, kinetic control conditions, often employing a strong, sterically hindered base at low temperatures (e.g., lithium diisopropylamide, LDA), would be necessary to deprotonate the less acidic but more accessible C-4 proton.

The following table illustrates examples of chemoselective and regioselective reactions on the this compound framework.

Starting MaterialReagent(s) and ConditionsProductSelectivity Type
This compoundNaBH₄, EtOHEthyl 3-hydroxycyclononane-1-carboxylateChemoselective (Ketone reduction over ester)
This compound1. NaOH (aq), Heat2. H₃O⁺3-Oxocyclononane-1-carboxylic acidChemoselective (Ester hydrolysis over ketone)
This compound1. NaOEt, EtOH2. CH₃IEthyl 2-methyl-3-oxocyclononane-1-carboxylateRegioselective (Alkylation at C-2)
This compound1. LDA, THF, -78 °C2. CH₃IEthyl 4-methyl-3-oxocyclononane-1-carboxylateRegioselective (Alkylation at C-4)

V. Synthetic Utility and Research Outlook of Ethyl 3 Oxocyclononane 1 Carboxylate Chemistry

Application as a Core Building Block for Complex Molecule Synthesis

The bifunctional nature of ethyl 3-oxocyclononane-1-carboxylate, containing both a ketone and an ester, makes it a versatile precursor for a wide array of chemical transformations. The β-keto ester motif is a classic and powerful functional group in organic synthesis, enabling reactions such as alkylations, acylations, and various condensations. The presence of this functionality within a nine-membered ring offers a pre-organized, conformationally constrained template for constructing intricate molecular architectures. This allows for the introduction of new substituents and ring systems with a degree of spatial control dictated by the cyclononane (B1620106) core, making it a valuable starting point for diversity-oriented synthesis.

Macrocyclic and medium-sized ring structures are prevalent in a vast number of biologically active natural products. The nine-membered carbocyclic core of this compound is a structural motif that can be envisioned as a key subunit in the retrosynthetic analysis of more complex macrocycles. The ester group can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or macrolactonization, while the ketone provides a handle for olefination, reduction to an alcohol, or conversion to other functional groups. Although its direct application in a completed total synthesis of a major natural product is not yet a landmark in the literature, its potential remains high. The strategic value of such an intermediate lies in its ability to serve as a foundational scaffold upon which complexity can be built, guiding the trajectory of a synthesis toward a complex macrocyclic target.

Contributions to Methodological Organic Chemistry

The study of molecules like this compound directly contributes to the broader field of organic chemistry by pushing the boundaries of known synthetic methods and providing a testbed for new theories. The inherent difficulties associated with its synthesis and manipulation have spurred innovation in reaction development.

The synthesis of medium-sized rings is a formidable challenge in organic chemistry due to unfavorable enthalpic and entropic factors, including transannular strain and a high number of possible conformations. Classical cyclization methods often fail where they succeed for smaller or larger rings.

The Dieckmann condensation, an intramolecular reaction of diesters, is a cornerstone for creating five- and six-membered rings but is notably inefficient for forming nine-membered rings. wikipedia.orgalfa-chemistry.comorganic-chemistry.orglibretexts.org Similarly, the Thorpe-Ziegler reaction, which utilizes dinitriles, is also reported to fail for the synthesis of nine-membered rings. chem-station.comwikipedia.org These limitations highlight a significant gap in synthetic methodology that the pursuit of the cyclononane core helps to address.

To overcome these barriers, chemists have developed alternative strategies, thereby advancing the state-of-the-art. Ring-expansion reactions have emerged as a particularly powerful approach, allowing for the construction of medium-sized rings from more easily accessible smaller rings. mdpi.comnih.gov For instance, rhodium-catalyzed ring expansion of α-diazodicarbonyl compounds has been successfully applied to generate nine-membered rings. nih.gov Furthermore, novel strategies such as Au(III)-promoted Friedel-Crafts-type 9-exo-dig cyclizations have been shown to be effective for forging these challenging carbocycles. nih.gov

MethodDescriptionApplicability to 9-Membered RingsReference
Dieckmann CondensationBase-catalyzed intramolecular cyclization of a diester to form a β-keto ester.Generally poor yield and not effective. wikipedia.orglibretexts.org
Thorpe-Ziegler ReactionBase-catalyzed intramolecular cyclization of a dinitrile to form a cyclic α-cyanoketone after hydrolysis.Reported to fail for 9-membered rings. chem-station.comwikipedia.org
Ring Expansion ReactionsConversion of a smaller, more accessible ring into a larger one (e.g., n → n+1, n+2). Examples include carbocation rearrangements and transition-metal-catalyzed processes.Highly effective and a modern strategy to overcome direct cyclization challenges. nih.govnih.gov
Novel Friedel-Crafts CyclizationsAcid-catalyzed intramolecular cyclization involving aromatic rings. Specific variants have been developed for medium rings.Demonstrated to be a competent strategy for functionally rich 9-membered carbocycles. nih.gov

The conformational flexibility of the nine-membered ring presents a significant challenge for achieving stereocontrol. Unlike rigid five- or six-membered rings, the cyclononane scaffold can adopt multiple low-energy conformations, making it difficult to predict the facial selectivity of reactions at the ketone or at the alpha-position to the ester. This complexity makes this compound an excellent substrate for studying and understanding the principles of stereocontrol in conformationally mobile, constrained systems.

Developing reactions that can selectively produce a single diastereomer or enantiomer of a substituted cyclononane derivative requires a deep understanding of the subtle energetic differences between various transition states. Research in this area contributes to fundamental knowledge of how reagent and catalyst structure can influence the three-dimensional outcome of a reaction within a complex and flexible molecular environment.

Future Directions in Cyclononane Ketone-Ester Research

The chemistry of this compound is poised for significant advancement, particularly through the application of modern catalytic methods. Future research will likely focus on developing more efficient and selective ways to both synthesize and functionalize this challenging ring system.

A primary goal for future research is the development of a robust catalytic, asymmetric synthesis of this compound. Overcoming the inherent difficulties of forming nine-membered rings with high enantioselectivity would be a major breakthrough. This could involve designing new chiral catalysts—whether based on transition metals, organocatalysts, or N-heterocyclic carbenes—that can effectively orchestrate an asymmetric ring-closing or ring-expansion reaction. nih.govnih.gov An enantioselective synthesis would unlock the full potential of this molecule as a chiral building block for pharmaceuticals and other complex targets.

Furthermore, recent breakthroughs in the catalytic functionalization of otherwise inert C-H bonds open up new possibilities for modifying the cyclononane scaffold after its formation. bioengineer.orgscripps.edu Applying these advanced methods could allow for the direct installation of functional groups at various positions on the ring with high precision, bypassing more traditional and lengthy synthetic sequences. Such innovations would represent the next frontier in the chemistry of medium-sized rings.

Integration of Advanced Computational Design in Synthetic Planning

The synthesis of medium-sized rings, such as the nine-membered carbocycle of this compound, is an inherently challenging endeavor in organic chemistry. The formation of these rings is often disfavored by both enthalpic and entropic factors, leading to low yields and the prevalence of competing intermolecular reactions. princeton.eduyoutube.com To overcome these synthetic hurdles, the integration of advanced computational design into synthetic planning has emerged as a powerful strategy. Computational tools allow for the prediction of reaction outcomes, the elucidation of complex reaction mechanisms, and the in silico optimization of reaction parameters, thereby minimizing empirical experimentation and accelerating the development of efficient synthetic routes.

Density Functional Theory (DFT) for Mechanistic Insights and Transition State Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of synthesizing this compound via a Dieckmann condensation of a linear precursor like diethyl decanedioate, DFT calculations can provide invaluable insights. The formation of a nine-membered ring is particularly sensitive to conformational effects and transannular strain. princeton.edu

DFT can be employed to:

Analyze Precursor Conformations: The linear diester precursor can adopt a multitude of conformations in solution. DFT calculations can identify the ground-state geometries and the relative energies of these conformers. This analysis is crucial as only specific conformations will be suitably pre-organized to undergo the desired intramolecular cyclization.

Model Reaction Pathways and Transition States: The Dieckmann condensation proceeds through the formation of an enolate followed by an intramolecular nucleophilic attack. DFT can be used to map the potential energy surface of this process, identifying the transition state structures for both the desired intramolecular cyclization and competing intermolecular reactions. nih.govacs.org The calculated activation energies for these pathways can predict the feasibility of the reaction and the likely distribution of products under different conditions. For instance, a higher activation barrier for the intramolecular pathway would suggest that the reaction is kinetically disfavored.

Evaluate the Impact of Reaction Conditions: The choice of base and solvent can significantly influence the outcome of the Dieckmann condensation. DFT models can incorporate solvent effects and different counterions to simulate how these variables affect the stability of intermediates and the energy of transition states, thus guiding the selection of optimal reaction conditions.

A hypothetical DFT study comparing the intramolecular Dieckmann condensation for the formation of the nine-membered ring with the competing intermolecular Claisen condensation could yield data such as that presented in Table 1.

Table 1: Hypothetical DFT-Calculated Activation Energies for Competing Cyclization Pathways
Reaction PathwayDescriptionCalculated Activation Energy (kcal/mol)Predicted Outcome
Intramolecular (Dieckmann)Formation of 9-membered ring24.5Favored under high dilution
Intermolecular (Claisen)Formation of linear dimer20.8Favored at higher concentrations
Transannular ReactionPotential side reaction of the cyclic product18.2Possible subsequent transformation

Machine Learning for Predictive Modeling and Yield Optimization

Machine learning (ML) offers a data-driven approach to complement first-principles calculations like DFT. By training algorithms on existing experimental data, ML models can predict the outcomes of reactions with a high degree of accuracy. nih.govarocjournal.com For the synthesis of this compound, an ML model could be developed to predict the reaction yield based on a range of input parameters.

The development of such a model would typically involve:

Data Curation: Assembling a dataset of medium-ring cyclization reactions, including information on substrates, reagents, solvents, temperatures, concentrations, and reported yields.

Feature Engineering: Converting the chemical information into numerical descriptors that the ML algorithm can process. These can include molecular fingerprints, quantum chemical parameters, and reaction condition variables.

Model Training: Using algorithms such as random forests, support vector machines, or neural networks to learn the relationship between the input features and the reaction yield. nih.gov

Prediction and Optimization: Employing the trained model to predict the yield of the Dieckmann condensation for the synthesis of this compound under various hypothetical conditions. This allows for the in silico screening of a vast experimental space to identify the most promising conditions for high-yield synthesis.

Table 2 illustrates the potential output of an ML model designed to predict the yield of the nine-membered ring formation.

Table 2: Hypothetical Machine Learning Predictions for Yield of this compound Synthesis
Concentration (M)BaseTemperature (°C)Predicted Yield (%)
0.1NaOEt8018
0.01NaOEt8042
0.01KHMDS2565
0.005KHMDS2578
0.005LiHMDS072

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.